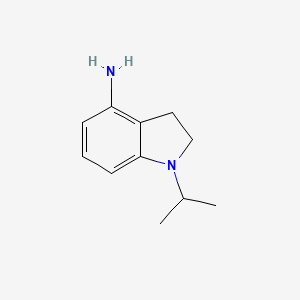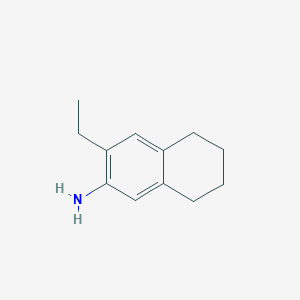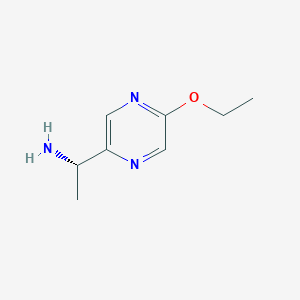
2-(1-Methyl-1H-indol-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1H-indol-4-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an ethanamine chain at the 4-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-indol-4-yl)ethanamine typically involves the alkylation of indole derivatives. One common method is the reaction of 1-methylindole with ethylene oxide in the presence of a base to form the desired ethanamine derivative . Another approach involves the reductive amination of 1-methylindole-4-carboxaldehyde with ethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methyl-1H-indol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, and various substituted indoles .
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1H-indol-4-yl)ethanamine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-indol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Tryptamine: An indole derivative with a similar structure but without the methyl group at the nitrogen atom.
N-Methyltryptamine: Similar to tryptamine but with a methyl group at the nitrogen atom.
Serotonin: A naturally occurring indole derivative with a hydroxyl group at the 5-position of the indole ring.
Uniqueness: 2-(1-Methyl-1H-indol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives . Its methyl group at the nitrogen atom and ethanamine chain at the 4-position make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(1-methylindol-4-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5,7,12H2,1H3 |
InChI-Schlüssel |
YFGPFCKWPUDHRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


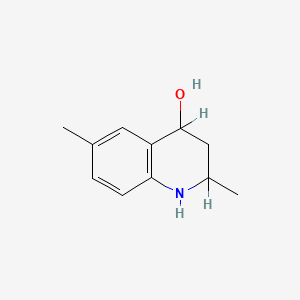
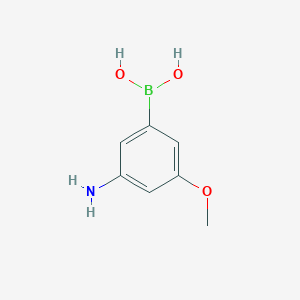
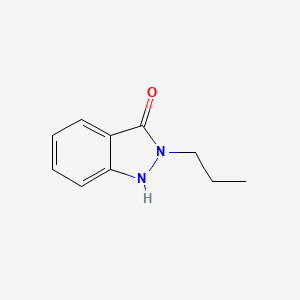

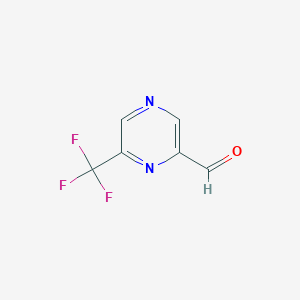
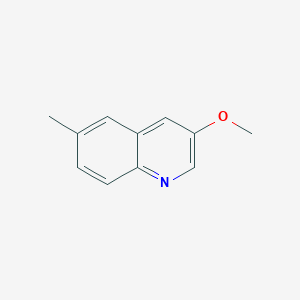
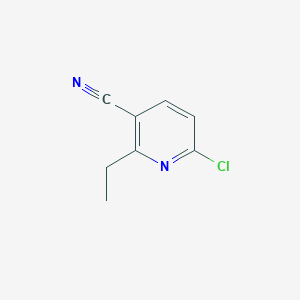
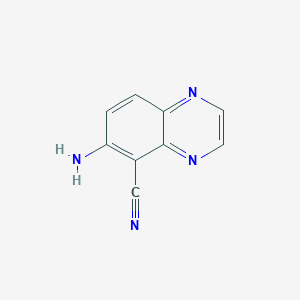
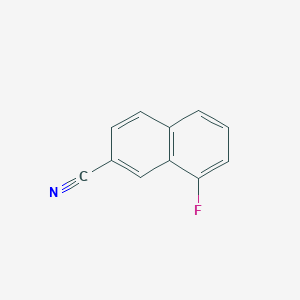

![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)
